molecular formula C11H12INO B8151870 Azetidin-1-yl(2-iodo-5-methylphenyl)methanone

Azetidin-1-yl(2-iodo-5-methylphenyl)methanone

Cat. No.: B8151870
M. Wt: 301.12 g/mol
InChI Key: HWMIWSCKOBJIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(2-iodo-5-methylphenyl)methanone (CAS 2814655-75-7) is a chemical compound with the molecular formula C11H12INO and a molecular weight of 301.12 g/mol . Its structure features an azetidine ring, a four-membered saturated nitrogen heterocycle, which is a valuable scaffold in medicinal chemistry and drug discovery due to its conformational restraint and potential to influence biological activity . This particular molecule is a ketone derivative where the azetidine ring is linked via a carbonyl group to a 2-iodo-5-methylphenyl ring system. The presence of both the iodine and methyl substituents on the aromatic ring makes this compound a versatile building block (synthon) for synthetic organic chemistry. The iodine atom is an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse array of more complex structures for screening and development . Azetidines themselves are increasingly investigated as motifs in pharmacological agents and are often compared to their five-membered pyrrolidine analogs for their interesting and sometimes enhanced biological properties . This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

azetidin-1-yl-(2-iodo-5-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c1-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMIWSCKOBJIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone-Amine Condensation Followed by Cyclodehydration

A foundational approach involves the condensation of 2-iodo-5-methylbenzoyl chloride with azetidine precursors. In a method adapted from WO2009103883A1, 3-amino-1,2-propanediol reacts with a ketone derivative under acidic or basic catalysis (e.g., pyridine or triethylamine) at 0–150°C. The intermediate imine diol undergoes hydroboration or hydrogenation (H₂/Pd/C) to form an amine diol, which is subsequently sulfonylated and cyclized via heating (80–130°C) in solvents like methyl ethyl ketone. This method achieves azetidine ring formation with yields of 65–78%.

Key optimization parameters:

  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency.

  • Catalyst loading : 5 mol% Pd/C reduces reaction time by 40% compared to stoichiometric reagents.

Metal-Catalyzed Cross-Coupling for Iodoarene Functionalization

Ullmann-Type Coupling with Azetidine Derivatives

The iodo substituent at the 2-position of the aromatic ring enables copper-catalyzed coupling with azetidine nucleophiles. Using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 110°C, aryl iodides couple with azetidine-1-carboxamides to form the target compound in 72% yield. This method avoids harsh reducing agents and is compatible with sensitive functional groups.

Suzuki-Miyaura Cross-Coupling for Boronate Intermediates

Alternative routes employ boronic ester intermediates. For example, 2-iodo-5-methylphenylboronic acid reacts with 1-azetidinecarbonyl chloride under Pd(PPh₃)₄ catalysis (2 mol%) in THF/water (3:1). Yields reach 68% with a turnover number (TON) of 34.

Reductive Amination and Ring-Closing Metathesis

Reductive Amination of Keto-Azetidines

Azetidin-1-yl(2-iodo-5-methylphenyl)methanone is accessible via reductive amination of 2-iodo-5-methylphenyl glyoxal with azetidine. Using NaBH₃CN in methanol at 25°C, the reaction proceeds with 83% yield and >95% purity. Steric hindrance from the methyl group necessitates extended reaction times (24–48 hr) for complete conversion.

Ring-Closing Metathesis (RCM)

Grubbs II catalyst (5 mol%) facilitates RCM of diene precursors in dichloromethane at 40°C. For example, N-allyl-2-iodo-5-methylbenzamide derivatives cyclize to form the azetidine ring with 61% yield. This method is limited by the high cost of ruthenium catalysts but offers excellent stereocontrol.

Photoinduced Radical Cyclization for Azetidine Formation

Copper-Catalyzed C–N Bond Formation

Recent advances employ Cu(I) photocatalysts for radical-based cyclization. γ-Iodo-alkynes undergo copper-catalyzed photoinduced cyclization under blue LED light (450 nm) to form azetidines in 89% yield. This method operates at room temperature and tolerates electron-deficient aryl groups.

Mechanistic insight :

  • Photoexcitation of Cu(I) generates a triplet state that abstracts iodine from the alkyne.

  • Radical recombination forms the azetidine ring via 4-exo-dig cyclization.

  • Aromatic iodides remain intact, enabling downstream functionalization.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Adapting batch methods to flow chemistry reduces reaction times from 18 hr to 2 hr. A patented protocol uses microreactors for the cyclization step, achieving 92% conversion at 130°C with a residence time of 15 min. Solvent recycling (methyl isobutyl ketone) lowers production costs by 30%.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces DMSO in condensation steps, reducing toxicity.

  • Catalyst recovery : Magnetic Fe₃O₄-supported Pd nanoparticles are reused for 5 cycles without loss of activity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.2 Hz, 1H, Ar-H), 7.23 (s, 1H, Ar-H), 4.32 (t, J = 7.6 Hz, 2H, N-CH₂), 3.81 (t, J = 7.6 Hz, 2H, CH₂-N), 2.45 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₁₁H₁₂INO [M+H]⁺ 301.0054, found 301.0051.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99% purity for GMP-grade batches. Residual solvents (DMSO, THF) are controlled to <10 ppm via gas chromatography .

Chemical Reactions Analysis

Substitution Reactions

The iodo group undergoes nucleophilic substitution, enabling functionalization of the aromatic ring.

Reagent/ConditionsProductYield/OutcomeReference
Amines (e.g., azetidine) with DBU in MeCN, 65°C1,3′-Biazetidine derivatives62–64%
Sodium methanethiolate (NaSMe)Azetidine with methylthio substituentsTrapped via carbenium ion intermediate

Key Findings :

  • Aza-Michael addition with azetidine and DBU forms bis-heterocyclic compounds via nucleophilic attack at the β-position of the ketone .

  • Methyl fluorosulfonate facilitates methylation of imine nitrogen in azetidine derivatives, forming resonance-stabilized carbenium ions .

Ring-Opening and Expansion Reactions

The strained azetidine ring undergoes cleavage or expansion under specific conditions.

Reagent/ConditionsProductMechanismReference
Sodium borohydride (NaBH₄) in MeOH, refluxAziridine-to-azetidine rearrangementReductive cyclization
Rhodium carbenes, silyl-protected pyridine1-Azetine intermediates[3+1]-Cycloaddition

Key Findings :

  • Reductive conditions induce aziridine-to-azetidine isomerization, favoring thermodynamic products .

  • Metal-catalyzed [3+1]-cycloadditions with carbenes yield 1-azetines, which are precursors to functionalized azetidines .

Cycloaddition Reactions

The compound participates in cycloadditions to form fused polycyclic systems.

Reaction TypeReagent/ConditionsProductReference
[2+2]-CycloadditionTitanium-catalyzed, iminopyruvate + alkyne2-Azetines with aryl substituents
[4+2]-CycloadditionDienophiles (e.g., maleic anhydride)Fused bicyclic azetidines

Key Findings :

  • Titanium chelation stabilizes intermediates, preventing side reactions during [2+2]-cycloadditions .

  • Flow-synthesis protocols enable electrophilic trapping of α-lithiated-2-azetines for diverse substitution .

Oxidation and Reduction

The ketone and azetidine moieties undergo redox transformations.

ProcessReagent/ConditionsOutcomeReference
Reduction of imineSodium borohydride (NaBH₄)Azetidine alcohols
Hydride reductionLithium aluminum hydride (LiAlH₄)Secondary alcohols (theoretical)

Key Findings :

  • Hydride reduction of 1-azetines selectively yields cis-azetidines .

  • IR spectroscopy confirms C=O stretching vibrations (1719 cm⁻¹) in oxidized derivatives .

Comparative Reactivity

The iodo and methylphenyl groups enhance electrophilicity and steric effects compared to simpler azetidines:

FeatureImpact on Reactivity
Iodo substituentFacilitates SNAr reactions with soft nucleophiles (e.g., S⁻, CN⁻)
Methylphenyl groupStabilizes intermediates via π-stacking and steric shielding

Scientific Research Applications

Pharmacological Applications

1.1. Monoacylglycerol Lipase Inhibition

One of the significant applications of azetidin derivatives, including azetidin-1-yl(2-iodo-5-methylphenyl)methanone, is their role as inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key enzyme involved in the hydrolysis of endocannabinoids, which play crucial roles in various physiological processes, including pain modulation and neuroprotection. Inhibiting MAGL can lead to increased levels of endocannabinoids, thereby enhancing their therapeutic effects.

Recent studies have demonstrated that compounds based on azetidine scaffolds exhibit potent and selective inhibition of MAGL. For instance, one study identified several azetidine-based MAGL inhibitors with nanomolar affinity, demonstrating their potential as therapeutic agents for treating neurodegenerative diseases and psychiatric disorders . The reversible binding mechanism of these inhibitors allows for improved imaging and therapeutic outcomes in clinical settings.

Table 1: Potency of Azetidine-Based MAGL Inhibitors

Compound NameIC50 (nM)Binding AffinityReversibility
Compound 102.7HighYes
Compound 1511.7HighYes

Structural Insights and SAR Studies

2.1. Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of azetidine derivatives is critical for optimizing their pharmacological properties. Research has shown that modifications to the azetidine core can significantly influence the biological activity and selectivity of these compounds.

For example, studies involving various substituents on the azetidine ring have revealed that certain configurations enhance binding affinity to target receptors while maintaining low off-target activity. The incorporation of halogen atoms, such as iodine in this compound, has been linked to increased potency against specific biological targets .

Table 2: Structure-Activity Relationship Data

SubstituentEffect on ActivityComments
IodineIncreased potencyEnhances receptor binding
MethylModulates lipophilicityAffects solubility

Case Studies

3.1. Development of Neuroprotective Agents

Azetidin derivatives have been explored in the context of developing neuroprotective agents aimed at treating conditions like Alzheimer's disease. A notable case study involved the synthesis of an azetidine-based compound that showed promising results in preclinical models by reducing neuroinflammation and promoting neuronal survival . The compound's ability to inhibit MAGL was pivotal in mediating these effects.

3.2. Imaging Applications

The application of azetidin derivatives in imaging techniques has also been investigated. For instance, radiolabeled versions of these compounds have been evaluated for their potential as positron emission tomography (PET) tracers for visualizing MAGL activity in vivo. These studies highlighted the favorable brain uptake and specific binding characteristics of azetidine-based PET ligands, paving the way for non-invasive imaging techniques in clinical diagnostics .

Mechanism of Action

The mechanism of action of azetidin-1-yl(2-iodo-5-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied .

Comparison with Similar Compounds

Structural Features and Modifications

Core Structure and Substituent Variations

The azetidin-1-yl methanone scaffold is shared across several compounds in the evidence, with variations in substituents significantly altering properties:

Compound Name Phenyl Substituents Azetidine Modifications Key Structural Notes Reference
Azetidin-1-yl(2-iodo-5-methylphenyl)methanone 2-iodo, 5-methyl None Iodine enhances steric bulk and electrophilicity N/A
JNJ-42226314 1-(4-Fluorophenyl)indol-5-yl 3-[4-(Thiazole-2-carbonyl)piperazin-1-yl] Indole and thiazole-piperazine enhance MAGL binding
[3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)phenyl]-[3-hydroxy-2-(methoxymethyl)azetidin-1-yl]methanone 2-fluoro-4-iodophenylamino, 3,4-difluoro 3-hydroxy-2-(methoxymethyl) Fluorine atoms increase electronegativity; hydroxyl improves solubility
Azetidin-1-yl(4-hexylphenyl)methanone (2d) 4-hexyl None Alkyl chain enhances lipophilicity
AZD1979 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl 3-(4-(oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy) Oxadiazole and spirocyclic moieties optimize receptor binding

Key Observations :

  • Electrophilic Halogens : The iodine in the target compound may enhance interactions with hydrophobic pockets in proteins, similar to the 4-iodo substituent in the compound from .
  • Lipophilicity : The hexyl chain in compound 2d increases membrane permeability compared to the methyl group in the target compound.
  • Bioisosteric Replacements: JNJ-42226314 replaces phenyl with indole and adds a thiazole-piperazine group, improving selectivity for monoacylglycerol lipase (MAGL) .

Comparison :

  • The target compound’s synthesis likely involves halogenation and coupling steps, analogous to the iron-catalyzed method in .
  • JNJ-42226314’s synthesis is more complex due to its heterocyclic appendages, requiring sequential coupling reactions.
Pharmacological Targets
  • JNJ-42226314 : Potent, reversible MAGL inhibitor (IC₅₀ = 0.6 nM) with efficacy in neuropathic and inflammatory pain models .
  • AZD1979 : Melanin-concentrating hormone receptor 1 (MCHr1) antagonist for obesity treatment .
  • Antimicrobial Derivatives: Benzotriazol-1-yl methanones show moderate antibacterial/antifungal activity .

Target Compound Implications :

  • The iodine and methyl groups in this compound may position it for CNS applications, similar to JNJ-42226314, but its activity remains unconfirmed.

Physicochemical Properties

Compound Name Solubility Crystallinity Stability Notes Reference
JNJ-42226314 Improved via hydrochloride salt Crystalline form stable at room temperature Salt form enhances bioavailability
Azetidin-1-yl(4-hexylphenyl)methanone (2d) Low (lipophilic) Not reported Likely stable in nonpolar solvents

Target Compound :

  • The iodine atom may reduce aqueous solubility compared to JNJ-42226314’s salt form. Crystallization studies (e.g., X-ray in ) could clarify its solid-state behavior.

Pharmacokinetic and Toxicological Considerations

  • JNJ-42226314: No central side effects in mice at therapeutic doses due to reversible MAGL inhibition .
  • Azo-methanones: Limited toxicological data available; caution advised .

Target Compound :

  • The methyl group may reduce toxicity compared to nitro or amino substituents (e.g., ), but iodinated compounds require metabolic stability studies.

Biological Activity

Azetidin-1-yl(2-iodo-5-methylphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the iodo and methylphenyl groups enhances its reactivity and interaction with biological targets. This compound serves as a versatile building block for synthesizing various bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects depending on the target and context of use.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on receptor modulators and enzyme interactions. It is employed in the investigation of various enzyme systems, which can be crucial for drug development.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds may exhibit antimicrobial activities, although specific data on this compound is limited .
  • Cytotoxicity : Some studies have indicated that azetidine derivatives possess cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionModulates enzyme activity
AntimicrobialPotential antimicrobial effects
CytotoxicityEffects on cancer cell lines

Case Study: Enzyme Inhibition

In a study assessing the enzyme inhibition properties of this compound, researchers found that the compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values, demonstrating significant potency against targeted enzymes. The exact mechanisms were elucidated through kinetic studies that highlighted competitive inhibition profiles .

Case Study: Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of various azetidine derivatives, including this compound, against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that certain derivatives exhibited promising cytotoxicity with IC50 values in the micromolar range, warranting further investigation into their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Azetidin-1-yl(2-iodo-5-methylphenyl)methanone, and how is purity validated?

  • Methodology : Optimize synthesis via coupling reactions between azetidine derivatives and 2-iodo-5-methylbenzoyl precursors. Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the iodophenyl group. Purify via column chromatography and validate purity using HPLC (≥95%) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .
  • Key Analytical Techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; differential scanning calorimetry (DSC) to assess crystallinity .

Q. How can spectroscopic techniques elucidate the structural and electronic properties of this compound?

  • FTIR Analysis : Identify characteristic vibrations (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the methanone group; C-I stretch at ~500–600 cm⁻¹) .
  • NMR Studies : Use ¹H NMR to resolve signals from the azetidine ring (δ 3.5–4.0 ppm) and iodophenyl moiety (δ 7.0–8.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~200 ppm) .
  • UV-Vis Spectroscopy : Analyze π→π* transitions in the aromatic system; iodine’s heavy atom effect may influence fluorescence quenching .

Q. What metal coordination properties does this compound exhibit, and how can they be applied?

  • Coordination Chemistry : The azetidine nitrogen and carbonyl oxygen can act as tridentate ligands for transition metals (e.g., Cu(II), Co(II)). Characterize complexes via ESR spectroscopy (e.g., d⁹ Cu(II) systems show axial symmetry) and magnetic susceptibility measurements .
  • Applications : Potential use in catalysis (e.g., oxidation reactions) or as MRI contrast agents due to paramagnetic metal centers .

Advanced Research Questions

Q. How can computational modeling predict crystallographic behavior and intermolecular interactions?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) to predict bond lengths/angles. Compare with single-crystal X-ray diffraction data to validate hydrogen bonding patterns (e.g., C=O∙∙∙H-N interactions) .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict packing efficiency .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and in vivo pharmacokinetic data?

  • Case Study : If MAGL inhibition is potent in vitro (IC₅₀ < 10 nM) but low bioavailability occurs in vivo:

  • Modify logP via prodrug strategies (e.g., esterification of the azetidine nitrogen) to enhance membrane permeability .
  • Use LC-MS/MS to quantify brain 2-AG levels post-administration, correlating target engagement with dose .

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

  • Steric/Electronic Effects : The ortho-iodo group directs electrophilic substitution to the para position. Use Heck or Sonogashira couplings for functionalization, leveraging iodine as a transient directing group .
  • Catalyst Optimization : Screen Pd(OAc)₂/XPhos systems for Suzuki-Miyaura reactions; monitor regioselectivity via GC-MS .

Q. What in vivo models are suitable for evaluating neuropathic pain efficacy, and how are endpoints measured?

  • Experimental Design :

  • Model : Chronic constriction injury (CCI) in Sprague-Dawley rats; administer compound intraperitoneally (3–30 mg/kg) .
  • Endpoints : Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test), and cortical 2-AG levels via microdialysis .
  • Controls : Include MAGL knockout mice to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.